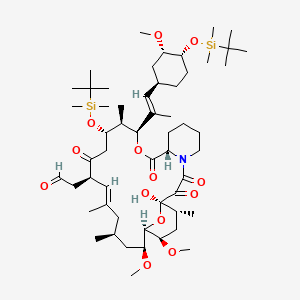

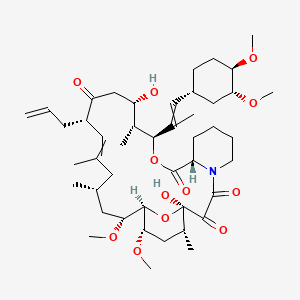

FK-506 3'-Methyl Ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

FK-506 3'-Methyl Ether (FK-506ME) is a powerful immunosuppressive drug that has been used to treat a variety of autoimmune diseases. It is a derivative of the immunosuppressant FK-506 and has been studied for its potential to reduce inflammation and improve the quality of life for patients suffering from autoimmune diseases. FK-506ME has been shown to be effective in treating a variety of autoimmune diseases, including rheumatoid arthritis, Crohn’s disease, ulcerative colitis, and multiple sclerosis.

Applications De Recherche Scientifique

Immunosuppression

FK-506 3’-Methyl Ether is a potent immunosuppressant . It is widely used in the medical field to prevent the rejection of transplanted organs . By suppressing the immune response, it allows the body to accept the new organ and reduces the risk of organ rejection.

Antifungal Activity

FK-506 3’-Methyl Ether has demonstrated antifungal properties . This makes it a potential candidate for the treatment of various fungal infections. Further research is needed to fully understand its antifungal mechanism and potential applications.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory activities . It can potentially be used in the treatment of various inflammatory diseases. However, more research is required to determine the specific inflammatory conditions it can effectively treat.

Neuroprotection

FK-506 3’-Methyl Ether has shown neuroprotective effects . This suggests that it could be used in the treatment of neurodegenerative diseases or to protect the nervous system from damage due to injury or disease.

Neuroregeneration

In addition to its neuroprotective effects, FK-506 3’-Methyl Ether also promotes neuroregeneration . This means it could potentially aid in the recovery of nervous system function after injury or disease.

Biosynthetic Pathway Engineering

The biosynthetic pathway of FK-506 3’-Methyl Ether has been studied extensively, and there is interest in engineering this pathway to improve production and create diverse analogs . This could lead to the development of new drugs with improved pharmaceutical properties.

Mécanisme D'action

Target of Action

FK-506 3’-Methyl Ether is a derivative of FK506, also known as tacrolimus . Tacrolimus is an immunosuppressant drug widely used to prevent the rejection of transplanted organs . The primary target of FK-506 3’-Methyl Ether is likely to be similar to that of tacrolimus, which is the calcineurin pathway .

Mode of Action

FK-506 3’-Methyl Ether, like tacrolimus, binds to the immunophilin FKBP12. The resulting complex inhibits calcineurin, which is normally activated by calmodulin in response to increases in intracellular Ca2+. This inhibition results in the inactivation of the nuclear factor of activated T-cells (NF-ATc), thus preventing the transcription of the interleukin 2 gene .

Pharmacokinetics

Tacrolimus is highly lipophilic and is metabolized extensively in the liver by cytochrome P450 enzymes . Less than 1% of the dose is excreted in the urine or bile as unchanged drug within 48 hours in rats and in dogs, indicating complete metabolism of the drug .

Result of Action

FK-506 3’-Methyl Ether, as a derivative of tacrolimus, is expected to have potent immunosuppressive effects. It is likely to inhibit the activation of T-cells and the production of cytokines, leading to a decrease in the immune response .

Propriétés

IUPAC Name |

(1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H71NO12/c1-11-14-32-20-26(2)19-27(3)21-38(55-9)41-39(56-10)23-29(5)45(52,58-41)42(49)43(50)46-18-13-12-15-33(46)44(51)57-40(30(6)34(47)25-35(32)48)28(4)22-31-16-17-36(53-7)37(24-31)54-8/h11,20,22,27,29-34,36-41,47,52H,1,12-19,21,23-25H2,2-10H3/t27-,29-,30-,31+,32+,33+,34+,36-,37-,38-,39+,40-,41-,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAXYWYQSRHDMG-RGSPJBABSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)OC)C)O)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](C=C(C1)C)CC=C)O)C)C(=C[C@@H]4CC[C@H]([C@@H](C4)OC)OC)C)O)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H71NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849494 |

Source

|

| Record name | (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

818.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124554-16-1 |

Source

|

| Record name | (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)